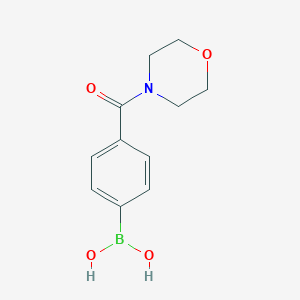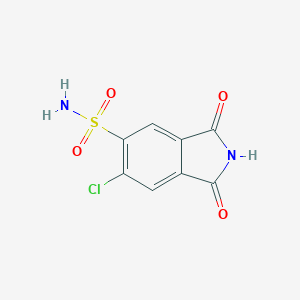
4-(Aminosulfonyl)-5-chlorophthalimide
Descripción general
Descripción
"4-(Aminosulfonyl)-5-chlorophthalimide" is a chemical compound involved in the synthesis and characterization of various polymers and materials. Its study is crucial for understanding the properties and potential applications of these materials.
Synthesis Analysis
- Research shows the synthesis of related compounds, such as poly(thioether-imide-sulfones) based on naphthalimides, which are synthesized and characterized using various spectroscopic techniques (Sonpatki et al., 1999).
Molecular Structure Analysis
- The molecular structure of similar sulfonated polyimides has been analyzed, indicating a flexible structure that is stable in water, a characteristic that might be shared by "4-(Aminosulfonyl)-5-chlorophthalimide" (Fang et al., 2002).
Chemical Reactions and Properties
- In related research, novel sulfonated polyimides demonstrated high proton conductivity and good water stability, suggesting that "4-(Aminosulfonyl)-5-chlorophthalimide" may exhibit similar properties (Watari et al., 2004).
Physical Properties Analysis
- Studies on polyimides derived from related compounds show good thermal and optical properties, indicating the potential for "4-(Aminosulfonyl)-5-chlorophthalimide" to possess similar characteristics (You et al., 2009).
Chemical Properties Analysis
- The reactivity of chloro- and methylsulfonyl-substituted pyrimidine derivatives, which may be structurally similar to "4-(Aminosulfonyl)-5-chlorophthalimide," has been studied, revealing diverse chemical behavior and potential applications (Blyumin & Volovenko, 2000).
Aplicaciones Científicas De Investigación
Sulfonamides are a useful group of compounds with extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules and natural products. Here are some general applications of sulfonamides:
- Antimicrobial and Anticancer Activities
- Sulfonamides conjugated with acetamide fragments exhibit antimicrobial and anticancer activities .
- The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
- In a study, a new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized, and assessed for their antimicrobial activity .
- They were also screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
- A molecular docking study was performed to identify the mode of action of the synthesized compounds and their good binding interactions were observed with the active sites of DHFR .
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. Material Safety Data Sheets (MSDS) are often referred to for this information.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in.
Propiedades
IUPAC Name |
6-chloro-1,3-dioxoisoindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-5-1-3-4(8(13)11-7(3)12)2-6(5)16(10,14)15/h1-2H,(H2,10,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWMHSXPIVWLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191932 | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminosulfonyl)-5-chlorophthalimide | |
CAS RN |
3861-99-2 | |
| Record name | 6-Chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



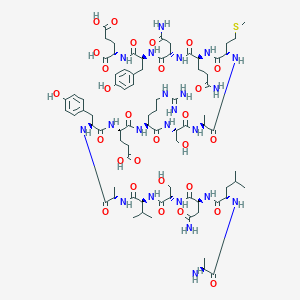
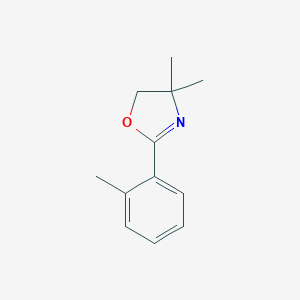


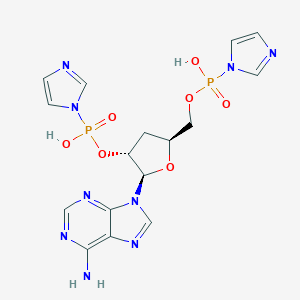
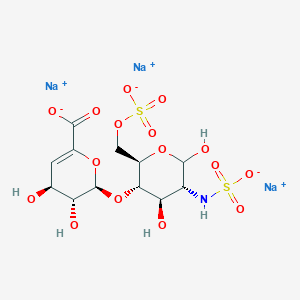
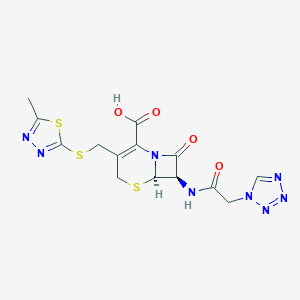

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)

